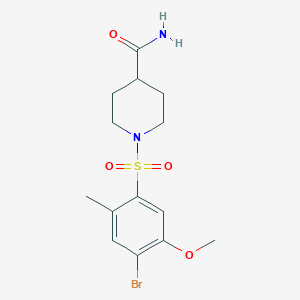
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound is also known as BMS-986177 and belongs to the class of piperidine-based molecules. In
Mecanismo De Acción
The mechanism of action of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide involves the inhibition of the Nav1.7 sodium channel. This channel is expressed in sensory neurons and plays a crucial role in the transmission of pain signals. By inhibiting this channel, BMS-986177 reduces the transmission of pain signals and can provide pain relief.
Biochemical and Physiological Effects
In addition to its role in pain relief, 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide has other biochemical and physiological effects. This compound has been shown to reduce the excitability of sensory neurons and to modulate the release of neurotransmitters such as glutamate and substance P. These effects can have implications for the treatment of other neurological disorders such as epilepsy and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide in lab experiments is its potency and selectivity for the Nav1.7 sodium channel. This makes it a valuable tool for studying the role of this channel in pain signaling. However, one limitation is that this compound has not been extensively studied in vivo, and its safety profile is not well established.
Direcciones Futuras
There are several future directions for the study of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide. One direction is to further investigate its potential applications in the treatment of chronic pain and other neurological disorders. Another direction is to study its safety profile and potential side effects in vivo. Additionally, this compound can be used as a tool to study the Nav1.7 sodium channel and its role in pain signaling, which can lead to the development of new therapies for chronic pain.
Métodos De Síntesis
The synthesis of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 4-bromo-2-methoxy-5-methylbenzenesulfonamide with piperidine. This reaction yields 1-(4-bromo-5-methoxy-2-methylphenyl)piperidine-4-carboxamide, which is then reacted with trifluoroacetic acid to obtain the final product, 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to be a potent and selective inhibitor of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. Therefore, this compound can be used to study the role of Nav1.7 in pain signaling and to develop new therapies for chronic pain.
Propiedades
IUPAC Name |
1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-9-7-11(15)12(21-2)8-13(9)22(19,20)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUDEFSSNHQAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

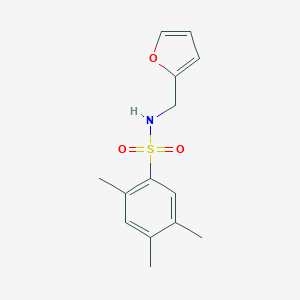
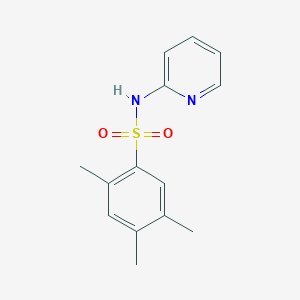

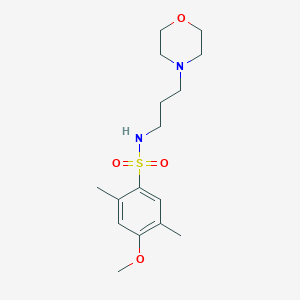
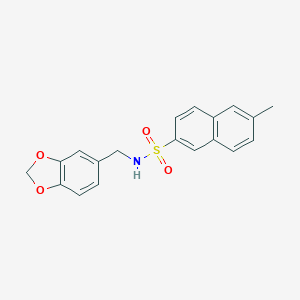
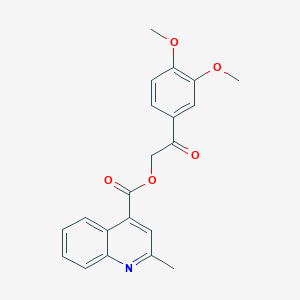

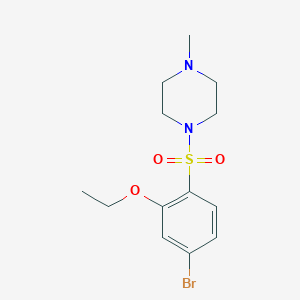
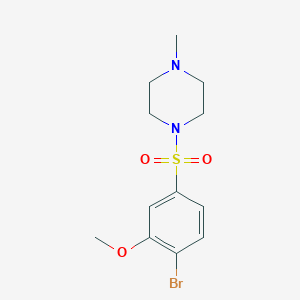
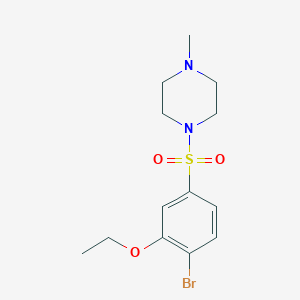

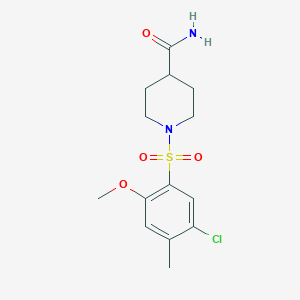
![1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B511558.png)
